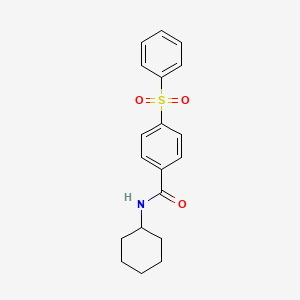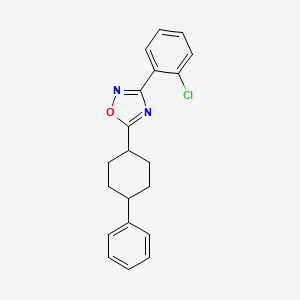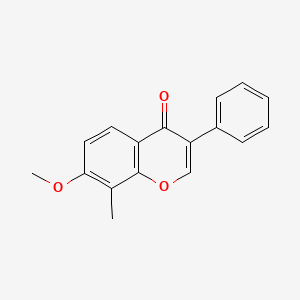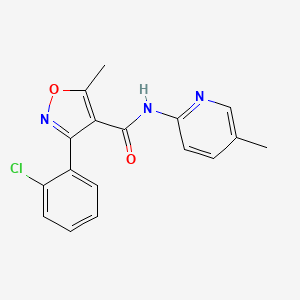
4-(benzenesulfonyl)-N-cyclohexylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzenesulfonyl)-N-cyclohexylbenzamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a benzenesulfonyl group attached to a benzamide moiety, with a cyclohexyl group attached to the nitrogen atom of the benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-cyclohexylbenzamide typically involves the following steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by the chlorination of benzenesulfonic acid using phosphorus oxychloride or thionyl chloride.
Amidation Reaction: The benzenesulfonyl chloride is then reacted with cyclohexylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-cyclohexylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
4-(benzenesulfonyl)-N-cyclohexylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors.
Materials Science: It is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-cyclohexylbenzamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. The compound binds to the active site of the enzyme, preventing its normal function and leading to the inhibition of tumor growth and proliferation . The molecular targets and pathways involved include the carbonic anhydrase pathway, which plays a crucial role in maintaining pH balance in cells and tissues.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler analog with similar inhibitory properties but lower specificity.
N-cyclohexylbenzenesulfonamide: Another analog with a cyclohexyl group but different substitution patterns.
Uniqueness
4-(benzenesulfonyl)-N-cyclohexylbenzamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain biological targets, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-cyclohexylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c21-19(20-16-7-3-1-4-8-16)15-11-13-18(14-12-15)24(22,23)17-9-5-2-6-10-17/h2,5-6,9-14,16H,1,3-4,7-8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQPQUWMZUXNDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-ethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine](/img/structure/B5646279.png)
![1-(1,3-oxazol-5-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5646288.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(3-methylphenyl)acetyl]-4-piperidinol](/img/structure/B5646296.png)

![9-(2-methoxyethyl)-1-methyl-4-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5646305.png)
![ethyl 5-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5646319.png)
![5-{2-[(4-methylphenoxy)methyl]-3-furyl}-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5646332.png)

![2-[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B5646346.png)
![4-({4-[(2-ethyl-5-pyrimidinyl)carbonyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5646352.png)

![N-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-N-methyl-3-piperidin-3-ylbenzamide](/img/structure/B5646369.png)
![3-{2-[2-(2-furyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5646376.png)
![3-[1-benzyl-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]-2-methyl-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B5646391.png)
